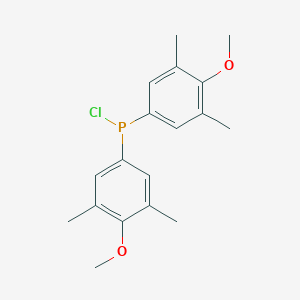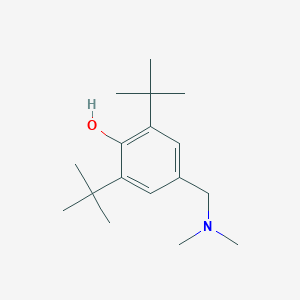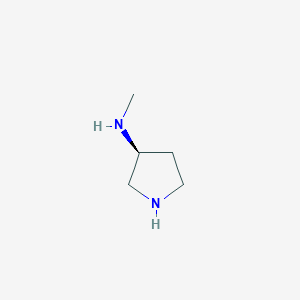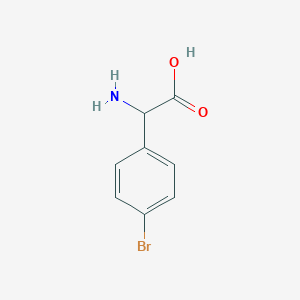
Triisononyl trimellitate
概要
説明
Triisononyl trimellitate (TINTM) is an oily, limpid, anhydrous liquid with a mild characteristic odor . It is soluble in common organic solvents but insoluble in water . The molecular formula of TINTM is C36H60O6 .
Synthesis Analysis
TINTM can be synthesized by adding trimellitic acid anhydride and isononyl alcohol with a mole ratio of 1:3.5-1:4.5 into a reaction kettle . The mixture is stirred and the temperature is raised to 185-195°C. A catalyst is then added and the temperature is further raised to 185-245°C for a reaction time of 3-4 hours .
Molecular Structure Analysis
The molecular formula of TINTM is C36H60O6 . It has an average mass of 588.858 Da and a monoisotopic mass of 588.438965 Da .
Chemical Reactions Analysis
The synthesis of TINTM involves a reaction between trimellitic acid anhydride and isononyl alcohol . The reaction is facilitated by a catalyst and occurs at elevated temperatures .
Physical And Chemical Properties Analysis
TINTM is characterized by its superior temperature resistance and very low volatility . It has a density of 1.0±0.1 g/cm³, a boiling point of 617.6±35.0°C at 760 mmHg, and a flash point of 248.6±26.0°C .
科学的研究の応用
Metabolism and Kinetics in Humans
- Triisononyl trimellitate, used as a plasticizer in medical devices, has been studied for its metabolism and elimination kinetics in humans. It is hydrolyzed to di- and monoester isomers in the body, exhibiting slow metabolism and excretion rates (Höllerer et al., 2018).
Hepatotoxicity Studies
- Research on hepatotoxicity induced by this compound in mice has revealed its impact on gene expression in the liver, affecting cell cycle, metabolic processes, and oxidative activity, providing insights into its potential toxicological effects (Chen et al., 2016).
Physical Properties Measurement
- Studies have measured the density, kinematic viscosity, and refractive index of this compound, providing essential data for its industrial applications, especially in calibration of viscometers (Lorenzi et al., 1998).
Release from PVC Medical Devices
- The release of this compound from PVC medical devices into intravenous preparations has been investigated, highlighting its migration into contact liquids and the need for monitoring its presence in medical environments (Ito et al., 2008).
Safety in Food Contact Materials
- The safety of this compound as a plasticizer in food contact materials has been assessed, considering its genotoxicity, metabolism, and potential accumulation in humans (Silano et al., 2019).
Method Development for Metabolite Determination
- A method for the determination of metabolites of this compound in blood has been developed, aiding in the understanding of its metabolism in humans (Höllerer et al., 2017).
Viscosity Reference Correlation for Industrial Use
- This compound has been examined for its potential as a reference fluid in industrial applications, especially for viscometer calibration at high temperatures and pressures (Wakeham et al., 2017).
Monitoring of Main Metabolites in Urine
- A method for the sensitive monitoring of the main metabolites of this compound in urine has been developed, enhancing the understanding of its metabolism and excretion in humans (Kuhlmann et al., 2021).
作用機序
Target of Action
Triisononyl trimellitate, also known as Trioctyl Trimellitate , is primarily used as a plasticizer and lubricant . Its primary targets are polymers such as polyvinyl chloride (PVC), polypropylene, and polycarbonate . These polymers are used in various applications, including the production of cables, automotive components, and other plastic products .
Mode of Action
This compound interacts with its targets (polymers) by integrating into the polymer matrix, thereby increasing the flexibility, workability, and cold resistance of the material . It acts by reducing the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an increase in the material’s flexibility and durability.
Pharmacokinetics
It is primarily used in industrial settings for the production and modification of polymers .
Result of Action
The addition of this compound to polymers results in materials with improved flexibility, workability, and cold resistance . This makes the resulting products more durable and versatile, suitable for a wide range of applications, from cable sheathing to automotive components .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, temperature can affect its efficacy as a plasticizer, with higher temperatures generally increasing its effectiveness. Additionally, the presence of other chemicals in the environment can potentially interact with this compound, affecting its stability and performance .
Safety and Hazards
将来の方向性
The global TINTM market is set to experience steady growth in the future, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations . It is anticipated that industry players will focus on product innovation, strategic collaborations, and geographical expansion to seize evolving market opportunities .
生化学分析
Biochemical Properties
Triisononyl trimellitate is a high performing specialty plasticizer that acts like a molecular lubricant. The molecules sandwich themselves between PVC’s polymer chains, allowing the chains to slide past each other
Cellular Effects
It is known that the compound has superior temperature resistance and very low volatility, which could influence cell function in high-temperature environments .
Molecular Mechanism
It is known to exert its effects at the molecular level by acting as a molecular lubricant, allowing PVC’s polymer chains to slide past each other
Temporal Effects in Laboratory Settings
This compound is known for its superior temperature resistance and very low volatility This suggests that it may have good stability and slow degradation over time in laboratory settings
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. It is known that the compound is not fetotoxic or carcinogenic .
Metabolic Pathways
This compound can be metabolized via hydrolysis back to the parent alcohol and acid
Transport and Distribution
It is known that the compound has low volatility, suggesting that it may accumulate in certain areas .
特性
IUPAC Name |
tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXSCXISVYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274203 | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53894-23-8, 890091-51-7 | |
| Record name | Triisononyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISONONYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















